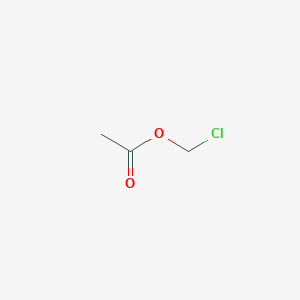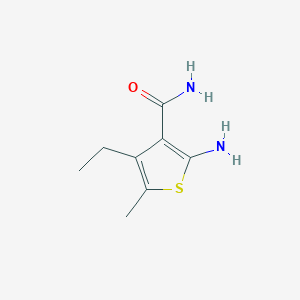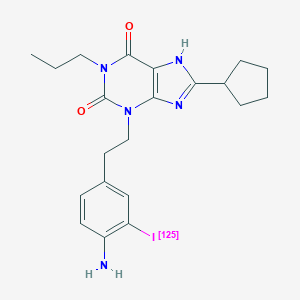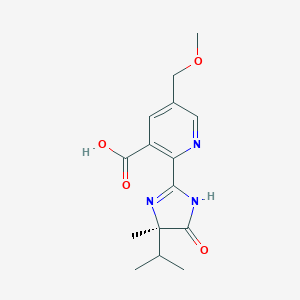
(R)-imazamox
Overview
Description
It is a potent and selective agonist for both the 5-HT 2B and 5-HT 2C serotonin receptor subtypes, with good selectivity over the closely related 5-HT 2A subtype, and little or no affinity at other receptors . This compound has significant applications in scientific research, particularly in the study of serotonin receptors and their roles in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro 60-0175 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the chloro and fluoro substituents: These substituents are introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination reagents, such as thionyl chloride and fluorine gas, are used under controlled conditions to achieve the desired substitution pattern.
Formation of the propanamine side chain: This involves the alkylation of the indole nitrogen with a suitable alkyl halide, followed by reduction to form the amine.
Industrial Production Methods
Industrial production of Ro 60-0175 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the indole formation and substitution steps, as well as the use of high-pressure hydrogenation for the reduction steps. The process is designed to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ro 60-0175 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of Ro 60-0175 can be achieved using hydrogen gas in the presence of a palladium catalyst. This results in the formation of the corresponding amine.
Substitution: The chloro and fluoro substituents on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ro 60-0175 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the reactivity and selectivity of serotonin receptor agonists.
Biology: Employed in studies investigating the role of serotonin receptors in various biological processes, including mood regulation, appetite control, and circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and substance abuse disorders.
Industry: Utilized in the development of new drugs targeting serotonin receptors, as well as in the production of research chemicals for academic and pharmaceutical research.
Mechanism of Action
Ro 60-0175 exerts its effects by acting as a potent and selective agonist for the 5-HT 2B and 5-HT 2C serotonin receptor subtypes . Upon binding to these receptors, Ro 60-0175 activates intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. The activation of 5-HT 2C receptors, in particular, has been shown to influence mood, appetite, and stress responses. The compound’s selectivity for 5-HT 2C over 5-HT 2A receptors is crucial for its therapeutic potential, as it reduces the risk of side effects associated with 5-HT 2A receptor activation .
Comparison with Similar Compounds
Ro 60-0175 is unique in its high selectivity for 5-HT 2C receptors compared to other serotonin receptor agonists. Similar compounds include:
AL-34662: Another selective 5-HT 2C receptor agonist with similar applications in research and potential therapeutic uses.
AL-38022A: A compound with high affinity for 5-HT 2C receptors, used in studies of serotonin receptor function.
Ro60-0213: A related compound with selectivity for 5-HT 2C receptors, used in pharmacological research.
VER-3323:
YM-348: Another 5-HT 2C receptor agonist with similar properties and research applications.
Ro 60-0175 stands out due to its well-documented selectivity and efficacy in modulating serotonin receptor activity, making it a valuable tool in both basic and applied research.
Properties
IUPAC Name |
5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPJIGQFXCQJBK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


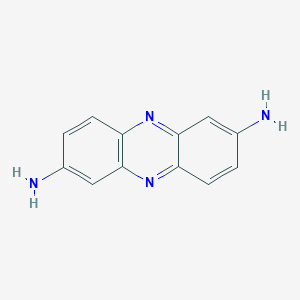
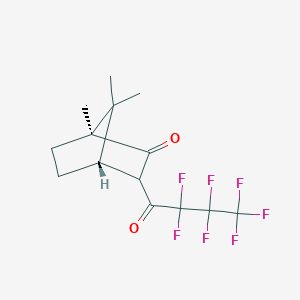
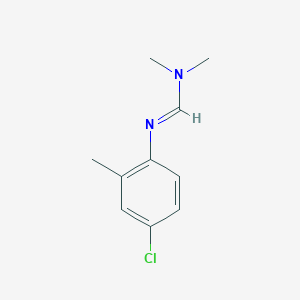

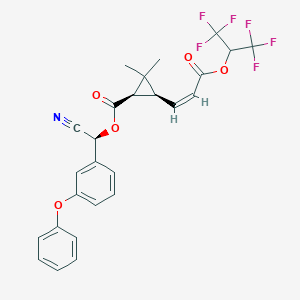
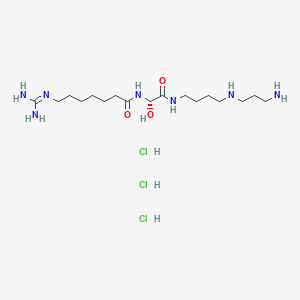
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
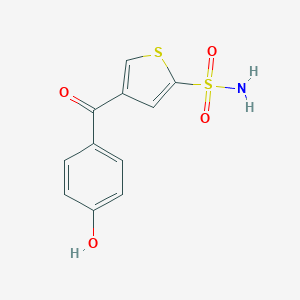
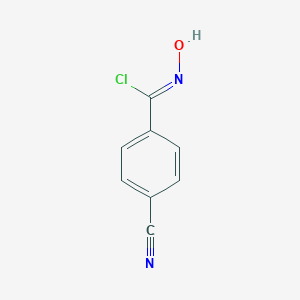
![N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide](/img/structure/B52279.png)
